(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone
CAS No.: 6287-97-4
Cat. No.: VC15893186
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6287-97-4 |
|---|---|
| Molecular Formula | C20H18O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (4,5-dimethylnaphthalen-1-yl)-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C20H18O2/c1-13-5-4-6-17-18(12-7-14(2)19(13)17)20(21)15-8-10-16(22-3)11-9-15/h4-12H,1-3H3 |
| Standard InChI Key | QCQMUKGRUUUMDI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C(C2=CC=C1)C(=O)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s structure combines a naphthalene system with a methoxyphenyl group, creating a planar, conjugated system that influences its physicochemical behavior. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.356 g/mol |
| Density | 1.124 g/cm³ |
| Boiling Point | 479.2°C at 760 mmHg |
| Flash Point | 214.6°C |
| Refractive Index | 1.615 |
| LogP (Partition Coefficient) | 4.696 |
The high boiling point and refractive index reflect strong intermolecular interactions and polarizability due to the aromatic systems .
Synthesis and Manufacturing
Plausible Synthetic Routes
Although no direct synthesis is documented, two feasible pathways are proposed based on analogous methodologies :
Route 1: Friedel-Crafts Acylation
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React 4,5-dimethylnaphthalene with 4-methoxybenzoyl chloride in the presence of .
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The Lewis catalyst facilitates electrophilic substitution, forming the ketone bridge.
Route 2: Suzuki-Miyaura Coupling
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Brominate 4,5-dimethylnaphthalen-1-yl methanone at the para position.
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Couple with 4-methoxyphenylboronic acid using a palladium catalyst.
Both routes require rigorous purification via column chromatography or recrystallization to isolate the product.
Industrial Considerations
Scale-up challenges include managing exothermic reactions during acylation and ensuring regioselectivity in naphthalene functionalization. Solvent selection (e.g., toluene or dichloromethane) and catalyst recycling would be critical for cost-effective production .
Physicochemical Behavior
Solubility and Stability
The compound is expected to exhibit limited water solubility (<1 mg/mL) due to its high LogP (4.696), favoring organic solvents like ethyl acetate or dichloromethane . Stability under ambient conditions is likely high, though prolonged exposure to light or oxidizers may degrade the methoxy or ketone groups.
Thermal Properties
The elevated boiling point (479.2°C) suggests utility in high-temperature applications, such as polymer additives or heat-resistant coatings. Differential scanning calorimetry (DSC) would be required to confirm melting behavior, which is currently unreported .
Applications and Industrial Relevance
Materials Science
The extended conjugation system makes it a candidate for organic semiconductors or fluorescent probes. Computational studies (e.g., DFT) are needed to predict its electronic properties, such as HOMO-LUMO gaps.
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.
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Pharmacological Screening: Evaluate bioactivity in kinase inhibition or antimicrobial assays.
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Materials Characterization: Investigate optoelectronic properties for OLED or photovoltaic applications.
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